2-(Oxiran-2-yl)ethane-1-sulfonyl chloride
CAS No.: 1640118-61-1
Cat. No.: VC4156176
Molecular Formula: C4H7ClO3S
Molecular Weight: 170.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1640118-61-1 |
|---|---|
| Molecular Formula | C4H7ClO3S |
| Molecular Weight | 170.61 |
| IUPAC Name | 2-(oxiran-2-yl)ethanesulfonyl chloride |
| Standard InChI | InChI=1S/C4H7ClO3S/c5-9(6,7)2-1-4-3-8-4/h4H,1-3H2 |
| Standard InChI Key | LZNFFLBZNGTSGK-UHFFFAOYSA-N |
| SMILES | C1C(O1)CCS(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
Core Molecular Features
2-(Oxiran-2-yl)ethane-1-sulfonyl chloride consists of a three-membered oxirane ring fused to an ethane chain terminated by a sulfonyl chloride group (). The epoxide ring introduces strain-driven reactivity, while the sulfonyl chloride group facilitates electrophilic substitutions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 170.61 g/mol |
| SMILES | C1C(O1)CCS(=O)(=O)Cl |
| InChIKey | FGYRHYUVGSZLOI-UHFFFAOYSA-N |
The InChIKey confirms stereochemical specificity, critical for its interactions in asymmetric synthesis .
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, highlight its gas-phase behavior :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 155.01728 | 135.5 |
| [M+Na]⁺ | 176.99922 | 145.7 |
| [M-H]⁻ | 153.00272 | 141.5 |
These metrics aid in mass spectrometry-based identification and purity assessments .
Synthesis and Manufacturing
Industrial Synthetic Routes
The compound is typically synthesized via epoxide-sulfonation reactions. A representative method involves:
-
Epoxide Formation: Cyclization of 1,2-diols or halogenated precursors to yield the oxirane ring.
-
Sulfonation: Reaction with sulfuryl chloride () or chlorosulfonic acid to introduce the group.
Patent WO2016170544A1 details analogous processes for epoxide-containing pharmaceuticals, emphasizing solvent selection (e.g., dichloromethane) and anti-solvent crystallization (e.g., n-pentane) to isolate intermediates . For instance, lithium hydroxide-mediated hydrolysis and acidification steps are critical for stabilizing sulfonyl chloride derivatives .
Stereochemical Control
Patent WO2011132140A2 demonstrates epoxide ring stereoinversion techniques, such as base-mediated equilibration (e.g., KOH in dimethyl sulfoxide), to convert (2S)-epoxides to (2R)-epoxides . This methodology could adapt to 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride to optimize enantiomeric purity for chiral drug synthesis .
Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl chloride group undergoes nucleophilic attack by amines, alcohols, and thiols:
This reaction produces sulfonamides, widely used in antimicrobial and anticancer agents.
Epoxide Ring-Opening
The strained oxirane ring reacts with nucleophiles (e.g., water, Grignard reagents) under acidic or basic conditions:
\text{C}_2\text{H}_4\text{O} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_2\text{H}_6\text{O}_2}Ring-opening derivatives, such as diols or ethers, expand utility in polymer chemistry and prodrug design .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
The compound’s bifunctional reactivity enables its use in multistep syntheses. For example, Patent WO2016170544A1 employs similar epoxide-sulfonamide intermediates to construct complex molecules like:
This underscores its role in generating stereochemically intricate APIs .
Prodrug Development
Sulfonate esters derived from 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride enhance drug solubility and bioavailability. The epoxide moiety’s pH-dependent reactivity further allows targeted release in physiological environments .
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume